N-(cyclohexylmethyl)-N'-phenylurea

Antitubercular drug discovery Mycobacterium tuberculosis Minimum inhibitory concentration (MIC)

Sourcing a verified negative control for mycobacterial enzyme assays is critical for data integrity. This compound (CAS 92373-98-3) is the precisely defined unsubstituted parent scaffold for N-aryl urea Rv3802c inhibitors. Procurement of the authentic compound ensures reliable SAR interpretation. - Defined inactivity: Demonstrates zero inhibition of Rv3802c and Ag85C at 500 µM, validating substituent-driven activity. - Assay-ready profile: Favorable solubility (251 µM) and LogP (2.7) prevent false negatives from poor handling. - Synthetic utility: Serves as the minimal pharmacophore for systematic exploration of antimycobacterial agents.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 92373-98-3
Cat. No. B11981171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-N'-phenylurea
CAS92373-98-3
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,15,16,17)
InChIKeyRNPNQEFRIDREDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexylmethyl)-N'-phenylurea: Core Pharmacophore Overview


N-(Cyclohexylmethyl)-N'-phenylurea (CAS 92373-98-3) is a disubstituted urea featuring a cyclohexylmethyl moiety on one nitrogen and an unsubstituted phenyl ring on the other. This compound serves as the minimal pharmacophoric scaffold for a series of N-aryl urea derivatives that exhibit selective inhibition of the Mycobacterium tuberculosis serine hydrolase Rv3802c and demonstrate whole-cell antimycobacterial activity [1]. Its calculated physicochemical properties (LogP ≈ 2.7, aqueous solubility ≈ 251 µM) position it within a favorable drug-like space for further optimization [2]. The compound is primarily of interest as an entry point for structure–activity relationship (SAR) studies targeting mycobacterial cell wall biosynthesis.

Scaffold purpose

Minimal pharmacophoric unit for SAR studies targeting mycobacterial Rv3802c hydrolase.

Control role

Unsubstituted parent scaffold reported inactive against Rv3802c; serves as negative control in enzymatic and whole-cell assays.

Assay compatibility

Favorable predicted solubility (approx. 251 µM) and LogP (2.7) support direct in vitro use without aggressive co-solvents.

Why Generic Urea Analogs Cannot Replace This Scaffold


Within the N-aryl urea chemical space, subtle modifications to the cyclohexylmethyl or phenyl groups drastically alter both enzymatic target engagement and whole-cell antimycobacterial efficacy. The 1-(cyclohexylmethyl)-3-phenylurea motif confers selective, non-covalent inhibition of Rv3802c, whereas triazole-based or furan-based ureas preferentially target Ag85C through irreversible or alternative mechanisms [1]. Even within the cyclohexylmethyl-phenylurea series, the introduction of electron-withdrawing substituents on the phenyl ring can shift the inhibition mode (e.g., compound 4a becomes reactive toward free hydroxylates), while the unsubstituted parent scaffold maintains clean non-covalent behavior [1]. Consequently, generic urea analogs lacking this precise substitution pattern cannot be assumed to replicate the target selectivity or cellular penetration profile observed for the core motif, making direct procurement of the authentic compound essential for reproducible SAR campaigns.

Triazole-based ureas may shift target selectivity

Triazole urea analogs preferentially inhibit Ag85C irreversibly, not Rv3802c, confounding target identification if used as direct replacements.

Substituent-driven mode-of-action changes

Electron-withdrawing groups on the phenyl ring can alter inhibition mechanism toward reactive intermediates; the unsubstituted scaffold maintains reported non-covalent behavior.

Generic urea libraries lack defined scaffold architecture

Without the precise cyclohexylmethyl–phenyl substitution pattern, target engagement and cellular penetration profiles may not reproduce, limiting SAR reproducibility.

Quantitative Differentiation from Structural Analogs


Antimycobacterial Activity: MIC Against M. tuberculosis

The 1-(cyclohexylmethyl)-3-phenylurea motif, when incorporated into derivative 4a, 4c, and 4e, delivers MIC values against Mtb H37Rv mc26206 of 3.12 µM, 1.5 µM, and 3.12 µM, respectively [1]. In contrast, the matched unsubstituted analog (compound 2a, which is N-(cyclohexylmethyl)-N'-phenylurea itself) showed no detectable inhibition of Rv3802c up to 500 µM and no significant whole-cell activity [1]. This indicates that the core scaffold alone is insufficient for activity; however, the motif serves as an essential platform upon which substituent effects (e.g., 4-chloro in 4c) improve potency by >200-fold relative to the unsubstituted parent.

MIC Mtb H37Rv
Head-to-head
Parent 2a: no activity ≤500 µM Substituted analogs: MIC 1.5–3.12 µM >200-fold improvement with 4-Cl substitution

Reported MIC endpoint context; parent scaffold inactive alone

Essential SAR baseline to attribute activity to substituent, not core

Antitubercular drug discovery Mycobacterium tuberculosis Minimum inhibitory concentration (MIC)

Selectivity Profile: Rv3802c vs. Ag85C Inhibition

The N-phenyl urea series 2a–g, which includes N-(cyclohexylmethyl)-N'-phenylurea (2a), selectively inhibits Mtb Rv3802c with no inhibition of Ag85C observed up to 500 µM [1]. In contrast, triazole-based ureas 10a and 10b selectively inhibit Ag85C irreversibly with kinact/Ki values of 2.3 ± 0.3 and 5.5 ± 0.4 × 10⁻³ µM⁻¹ min⁻¹, respectively [1]. This orthogonal selectivity demonstrates that the cyclohexylmethyl-phenylurea scaffold is pre-committed to Rv3802c engagement, avoiding the anti-Ag85C activity that could confound target identification studies.

Enzyme Selectivity
Head-to-head
Selective Rv3802c inhibition (no Ag85C inhibition at 500 µM) Triazole ureas: Ag85C kinact/Ki 2.3–5.5 ×10⁻³ µM⁻¹min⁻¹

Reported orthogonal selectivity supports Rv3802c probe design

Scaffold pre-committed to Rv3802c; avoids off-target hydrolase confusion

Enzyme selectivity Serine hydrolase Rv3802c Ag85C

Cytotoxicity Selectivity Index in Mammalian Fibroblasts

Derivative 4e, which retains the 1-(cyclohexylmethyl)-3-phenylurea core, exhibits an IC50 of 70 µM against L929 murine fibroblasts, yielding a selectivity index (SI) of >22 (IC50/MIC) relative to its Mtb H37Rv mc26206 MIC of 3.12 µM [1]. For comparison, 4a (MIC 3.12 µM) shows an SI >18, and 4c (MIC 1.5 µM) shows an SI >37 [1]. While the unsubstituted parent (2a) lacks measurable MIC, this data demonstrates that the core scaffold accommodates substituents that improve potency without proportionally increasing mammalian cytotoxicity, a critical feature for lead optimization.

Cytotoxicity SI
Cross-study comparable
L929 fibroblast IC50: 70 µM (4e) Selectivity index >22 (vs Mtb MIC) Parent 2a: no measurable MIC, SI not calculable

Supports cytotoxicity endpoint normalization in SAR

Parent provides baseline to differentiate substituent-driven cytotoxicity

Cytotoxicity Selectivity index L929 fibroblasts

Physicochemical Profile: Solubility and Lipophilicity

Computationally predicted properties for N-(cyclohexylmethyl)-N'-phenylurea indicate an aqueous solubility (LogS) of –3.6 (equivalent to 251 µM) and a LogP of 2.7 [2]. These values fall within the recommended range for oral drug candidates (LogS > –4; LogP < 5). In contrast, common phenylurea herbicides like diuron (LogP ≈ 2.68) and linuron (LogP ≈ 3.20) exhibit similar lipophilicity but are designed for environmental persistence rather than therapeutic application, lacking the specific enzyme-targeting profile demonstrated for this scaffold [1].

Physicochemical Profile
Class-level inference
LogS –3.6 (≈251 µM) LogP 2.7 Plasma protein binding est. 64%

Favorable solubility-lipophilicity balance for in vitro assays

Reduces solvent-artifact risk compared to more hydrophobic ureas

Drug-likeness Solubility Lipophilicity ADMET prediction

Optimal Application Scenarios Based on Evidence


Negative Control in Rv3802c Inhibition Assays

Procure as the unsubstituted parent scaffold for use as a negative control in Rv3802c inhibition assays. Because N-(cyclohexylmethyl)-N'-phenylurea (compound 2a) shows no inhibition of Rv3802c up to 500 µM while maintaining the same core recognition elements, it is the ideal inactive comparator for validating that any observed activity of substituted analogs (e.g., 4c, MIC 1.5 µM) arises from the substituent rather than the scaffold itself [1].

Baseline Selectivity for Hydrolase Profiling

Use as a reference compound in selectivity panels distinguishing Rv3802c from Ag85C inhibition. The parent scaffold demonstrates complete selectivity for Rv3802c with zero Ag85C inhibition at 500 µM, providing a clean baseline for calibrating high-throughput screening assays that must discriminate between these two essential mycobacterial enzymes [1].

SAR Starting Point for Lead Optimization

Synthesize or procure as the minimal pharmacophoric unit for systematic SAR exploration. The favorable physicochemical profile (LogP 2.7, solubility 251 µM) ensures compound handling without solubility-related false negatives, while the established enzyme selectivity provides a clear biological readout for tracking the impact of substituent additions on potency, selectivity, and cytotoxicity [1][2].

Application
Selection Property
Validation Focus
Negative control for Rv3802c inhibition assays
Unsubstituted scaffold with reported inactivity at tested concentrations
Verify that analog activity arises from substituent, not core scaffold
Hydrolase selectivity profiling
Selective Rv3802c engagement profile; no Ag85C inhibition reported
Calibrate HTS assays discriminating Rv3802c from Ag85C
SAR starting point for lead optimization
Drug-like solubility-lipophilicity balance and defined enzyme selectivity
Track impact of substituent additions on activity, selectivity, and cytotoxicity
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